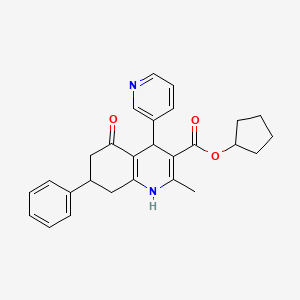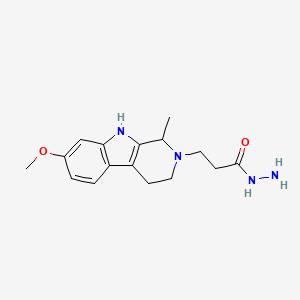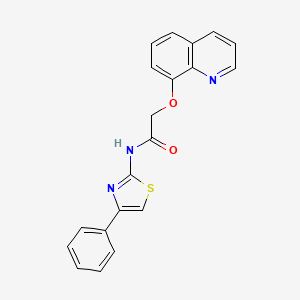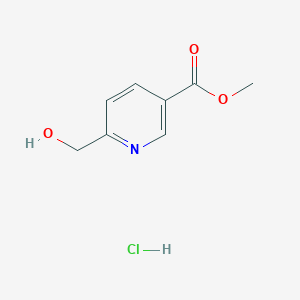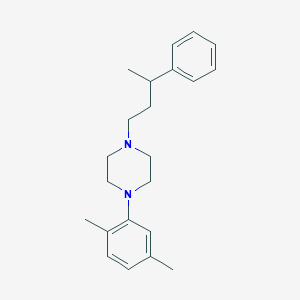
1-(2,5-dimethylphenyl)-4-(3-phenylbutyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-dimethylphenyl)-4-(3-phenylbutyl)piperazine, also known as DPI, is a chemical compound that belongs to the family of piperazines. It is a potent and selective serotonin reuptake inhibitor (SSRI) that is used in scientific research for its pharmacological effects on the central nervous system.
科学研究应用
1-(2,5-dimethylphenyl)-4-(3-phenylbutyl)piperazine is widely used in scientific research for its selective inhibition of serotonin reuptake. It has been shown to be effective in the treatment of depression, anxiety, and other psychiatric disorders. This compound is also used in the study of serotonin receptors and their role in the regulation of mood, behavior, and cognition.
作用机制
1-(2,5-dimethylphenyl)-4-(3-phenylbutyl)piperazine acts as a selective inhibitor of serotonin reuptake by binding to the serotonin transporter (SERT) and preventing the reuptake of serotonin into presynaptic neurons. This leads to an increase in the concentration of serotonin in the synaptic cleft, which enhances the activation of postsynaptic serotonin receptors. The net effect of this mechanism is an increase in serotonin neurotransmission, which is associated with improvements in mood, anxiety, and other psychiatric symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal and human studies. These include increased serotonin neurotransmission, changes in gene expression and protein synthesis, alterations in brain structure and function, and modulation of other neurotransmitter systems such as dopamine and norepinephrine. These effects are thought to underlie the therapeutic and side effects of this compound.
实验室实验的优点和局限性
The advantages of using 1-(2,5-dimethylphenyl)-4-(3-phenylbutyl)piperazine in lab experiments include its selectivity for serotonin reuptake inhibition, its well-characterized pharmacological effects, and its established safety profile. However, limitations include its high cost, limited availability, and potential for off-target effects on other neurotransmitter systems.
未来方向
There are several future directions for research on 1-(2,5-dimethylphenyl)-4-(3-phenylbutyl)piperazine. These include the development of new derivatives with improved pharmacological properties, the investigation of the role of serotonin receptors in psychiatric disorders, and the exploration of novel therapeutic applications for this compound and related compounds. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of this compound and to identify potential biomarkers for treatment response and side effects.
合成方法
The synthesis of 1-(2,5-dimethylphenyl)-4-(3-phenylbutyl)piperazine involves the reaction of 1-(2,5-dimethylphenyl)piperazine with 3-phenylbutyl chloride in the presence of a base such as potassium carbonate. This reaction leads to the formation of this compound as a white crystalline solid. The purity of this compound can be improved by recrystallization from a suitable solvent.
属性
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(3-phenylbutyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2/c1-18-9-10-20(3)22(17-18)24-15-13-23(14-16-24)12-11-19(2)21-7-5-4-6-8-21/h4-10,17,19H,11-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFSQAALRMLOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CCC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(3,5-dichloro-4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4938485.png)
![{(2R)-1-[(3-ethyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B4938490.png)
![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(1H-imidazol-1-yl)-1-propanamine](/img/structure/B4938495.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide](/img/structure/B4938503.png)
![2-amino-4-(2,4-dimethoxy-3-methylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4938510.png)
![2-(4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B4938512.png)
![4-anilino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4938522.png)
![2-[benzyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amino]ethanol](/img/structure/B4938530.png)
![3-chloro-5-(4-chlorophenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4938543.png)
